2-Propoxynaphthalene

説明

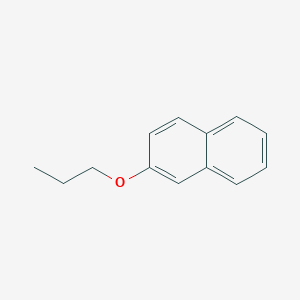

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-propoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXFDEKTELCPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287955 | |

| Record name | 2-Propoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19718-45-7 | |

| Record name | 2-Propoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthyl propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Propoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxynaphthalene, also known as 2-naphthyl propyl ether, is an aromatic ether with the chemical formula C₁₃H₁₄O. Its structure, featuring a naphthalene (B1677914) ring system substituted with a propoxy group, imparts specific physical and chemical characteristics that are of interest in various fields of chemical research, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental methodologies for their determination, and key spectral data for its characterization.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄O | [1][2][3] |

| Molecular Weight | 186.25 g/mol | [1][2][3] |

| CAS Number | 19718-45-7 | [1][2][3] |

| Physical Form | White to yellow crystalline powder or solid. | [4][5][6] |

| Melting Point | 38-42 °C (typically 40 °C) | [1][4][5] |

| Boiling Point | 305 °C | [1][4][5] |

| Density | 0.9888 g/cm³ (estimate) | [7] |

| Refractive Index | 1.5523 (estimate) | [7] |

| LogP (Octanol-Water Partition Coefficient) | 3.63 | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |

| Storage Temperature | 0-10 °C | [1][7] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical and spectral properties of a solid organic compound such as this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary tube method in a melting point apparatus.

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which is heated at a steady rate.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of high purity.

Boiling Point Determination (Siwoloboff Method)

For high-boiling point solids like this compound, the boiling point can be determined on a small scale using the Siwoloboff method.

Procedure:

-

A small amount of this compound is placed in a fusion tube.

-

A capillary tube, sealed at its upper end, is placed open-end down into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a suitable high-temperature bath (e.g., silicone oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment

A qualitative assessment of solubility in various solvents is performed to understand the polarity of this compound.

Procedure:

-

A small, measured amount (e.g., 10 mg) of this compound is added to a test tube containing a small volume (e.g., 1 mL) of the solvent of interest (e.g., water, ethanol, acetone, diethyl ether, toluene).

-

The mixture is agitated at a constant temperature (typically room temperature).

-

The substance is classified as soluble, partially soluble, or insoluble based on visual observation.

Spectroscopic Analysis

¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and the desired spectral window.

-

The solution should be homogeneous and free of any solid particles.

¹H NMR Spectroscopy Protocol:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Parameters: A standard one-pulse experiment is typically performed. The spectral width is set to encompass all expected proton resonances (e.g., 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy Protocol:

-

Instrument: A high-field NMR spectrometer.

-

Parameters: A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

IR spectroscopy is used to identify the functional groups present in this compound. For a solid sample, the spectrum can be obtained using one of the following methods:

Potassium Bromide (KBr) Pellet Method:

-

A small amount of this compound (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the IR spectrometer for analysis.

Nujol Mull Method:

-

A few milligrams of the solid are ground to a fine powder and then a drop or two of Nujol (a mineral oil) is added to form a thick paste (mull).

-

The mull is then spread between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded. The spectrum of Nujol itself must be taken into account when interpreting the results.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Electron Impact (EI) Mass Spectrometry Protocol:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

The sample is vaporized by heating in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive physical and spectral characterization of this compound.

References

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. 2-Isopropylnaphthalene | C13H14 | CID 16238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Naphthyl propyl ether | C13H14O | CID 243587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 7. Spectral Database for Organic Compounds | re3data.org [re3data.org]

An In-Depth Technical Guide to 2-Propoxynaphthalene (CAS: 19718-45-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propoxynaphthalene, a naphthalene (B1677914) derivative with potential applications in organic synthesis and as a scaffold in medicinal chemistry. While direct biological data on this compound is limited, this document consolidates its known chemical and physical properties, detailed synthesis protocols, and safety information. Furthermore, by examining the biological activities of structurally related naphthalene derivatives, this guide proposes potential avenues for future research and drug development, including hypothetical screening workflows and mechanisms of action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs.

Chemical and Physical Properties

This compound is an aromatic ether characterized by a naphthalene ring substituted with a propoxy group at the second position.[1][2] Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19718-45-7 | [3][4][5][6] |

| Molecular Formula | C₁₃H₁₄O | [3][4][5] |

| Molecular Weight | 186.25 g/mol | [3][4] |

| Appearance | White to yellow or orange powder/crystal | [6] |

| Melting Point | 38-42 °C | [6] |

| Boiling Point | 305 °C | [6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Naphthyl propyl ether | [3][5][6] |

Synthesis of this compound

The primary method for synthesizing this compound is the Williamson ether synthesis.[2] This versatile and widely used method can be optimized using techniques such as phase-transfer catalysis or microwave assistance to improve reaction times and yields.

General Experimental Protocol: Williamson Ether Synthesis

The synthesis involves the reaction of 2-naphthol (B1666908) with a propyl halide in the presence of a base.

Table 2: Reagents and Conditions for Williamson Ether Synthesis of this compound

| Reagent/Condition | Description |

| Starting Material | 2-Naphthol |

| Alkylating Agent | 1-Bromopropane or 1-Iodopropane |

| Base | Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃) |

| Solvent | Acetone, Ethanol, or Dimethylformamide (DMF) |

| Reaction Temperature | Room temperature to reflux |

| Reaction Time | Several hours |

Detailed Methodology:

-

To a solution of 2-naphthol in a suitable solvent (e.g., acetone), a base (e.g., potassium carbonate) is added.

-

The mixture is stirred at room temperature for a specified period to allow for the formation of the naphthoxide salt.

-

The propyl halide (e.g., 1-bromopropane) is then added to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Biological Activity and Potential Applications in Drug Development

Inferred Potential from Naphthalene Derivatives

-

Anticancer Activity: Numerous naphthalene derivatives have been synthesized and evaluated for their anticancer properties.[3] For instance, certain 2-naphthaleno stilbenes have shown growth inhibitory effects against various human tumor cell lines. The naphthalene core is thought to contribute to the molecule's ability to interact with biological targets such as enzymes or receptors involved in cancer cell proliferation.

-

Antimicrobial Activity: Naphthalene derivatives have also been explored for their antibacterial and antifungal activities. Their mechanism of action can vary, but some have been shown to disrupt microbial cell membranes or inhibit essential enzymes.

-

Anti-inflammatory Effects: The anti-inflammatory potential of naphthalene-containing compounds has been documented. These compounds may exert their effects by inhibiting pro-inflammatory enzymes or modulating inflammatory signaling pathways.

Proposed In Vitro Screening Workflow

Given the lack of direct biological data, a logical first step in evaluating the therapeutic potential of this compound would be to perform a broad in vitro screening cascade.

Caption: Proposed in vitro screening workflow for this compound.

Hypothetical Signaling Pathway Involvement

Based on the activities of other naphthalene derivatives, this compound or its future analogs could potentially interact with various signaling pathways implicated in disease. For example, in the context of cancer, these could include pathways regulating cell cycle progression, apoptosis, or angiogenesis. A hypothetical mechanism could involve the inhibition of a key kinase in a cancer-related signaling cascade.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound analog.

Safety and Handling

According to available safety data, this compound is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation. It is also considered toxic to aquatic life with long-lasting effects.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS: 19718-45-7) is a readily synthesizable naphthalene derivative with well-defined chemical and physical properties. While its biological activity has not been extensively studied, the prevalence of the naphthalene scaffold in a wide range of bioactive molecules suggests that this compound holds promise as a building block for the development of new therapeutic agents. This technical guide provides a foundation for future research by summarizing the current knowledge and proposing a logical framework for the systematic evaluation of its biological potential. Further investigation into its anticancer, antimicrobial, and anti-inflammatory properties is warranted to unlock its full therapeutic value.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Buy this compound | 19718-45-7 [smolecule.com]

- 3. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Naphthyl propyl ether | C13H14O | CID 243587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound 19718-45-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Propoxynaphthalene from 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-propoxynaphthalene, a valuable intermediate in various chemical and pharmaceutical applications. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and widely utilized method for the preparation of ethers. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in the successful laboratory preparation of this compound.

Introduction

This compound, also known as 2-naphthyl propyl ether, belongs to the class of naphthalene (B1677914) derivatives and is characterized by a propoxy group attached to the second position of the naphthalene ring. It is a white to pale yellow crystalline solid or liquid at room temperature with a pleasant aromatic odor. The compound is of interest in organic synthesis as a starting material or intermediate for more complex molecules and has potential applications in material science. The synthesis from 2-naphthol (B1666908) is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism.

Reaction and Mechanism

The synthesis of this compound from 2-naphthol is typically achieved through the Williamson ether synthesis. This reaction involves the deprotonation of 2-naphthol by a base to form the more nucleophilic 2-naphthoxide ion, which then undergoes a nucleophilic substitution reaction with a propyl halide (e.g., 1-bromopropane (B46711) or propyl iodide).

The overall reaction is as follows:

Step 1: Deprotonation of 2-Naphthol 2-Naphthol is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the sodium or potassium 2-naphthoxide salt. This step is crucial as it generates a potent nucleophile.

Step 2: Nucleophilic Substitution (SN2 Reaction) The 2-naphthoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the propyl halide in a concerted SN2 reaction, displacing the halide ion and forming the ether linkage.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below, based on established laboratory procedures.

Protocol 1: Synthesis using 1-Bromopropane

This protocol is adapted from a standard undergraduate organic chemistry laboratory experiment and provides a reliable method for the synthesis of this compound.

Materials:

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

1-Bromopropane

-

Ice

Procedure:

-

In a 5 mL conical reaction vial equipped with a spin vane, combine 150 mg of 2-naphthol and 2.5 mL of ethanol.

-

Stir the mixture to dissolve the 2-naphthol.

-

Add solid sodium hydroxide to the solution.

-

Attach an air condenser and heat the mixture to reflux for 10 minutes to ensure the formation of the sodium 2-naphthoxide.

-

After 10 minutes of reflux, cool the solution to at least 60 °C.

-

Temporarily remove the air condenser and add 0.15 mL of 1-bromopropane via syringe.

-

Reattach the air condenser and continue to reflux the reaction mixture for 50 minutes.

-

After the reflux period, allow the reaction vial to cool to at least 50 °C.

-

Transfer the contents of the reaction vial to a small Erlenmeyer flask.

-

Add 3-4 chunks of ice followed by approximately 1 mL of ice-cold water to precipitate the solid product.

-

Collect the solid product by vacuum filtration using a Hirsch funnel.

-

Wash the collected solid with 1-2 mL of ice-cold water.

-

Draw air through the solid for 5-10 minutes to aid in drying.

-

Scrape the solid product onto a pre-weighed watch glass and determine the yield.

Protocol 2: Synthesis using Propyl Iodide

This protocol offers an alternative using the more reactive propyl iodide.

Materials:

-

2-Naphthol

-

Potassium hydroxide (KOH)

-

Methanol

-

Propyl iodide

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-naphthol, potassium hydroxide, and methanol.

-

Add propyl iodide to the mixture.

-

Heat the reaction mixture to reflux for 1.5 to 2 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

The crude product can be isolated by pouring the reaction mixture into ice water and collecting the resulting precipitate by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | 285-286 |

| 1-Bromopropane | C₃H₇Br | 122.99 | -110 | 71 |

| Propyl Iodide | C₃H₇I | 169.99 | -101 | 102 |

| This compound | C₁₃H₁₄O | 186.25 | 38-42 | 305 |

| Spectroscopic Data for this compound | |

| ¹H NMR | Data not explicitly found in search results. |

| ¹³C NMR | Data not explicitly found in search results. |

| IR | Data not explicitly found in search results. |

| Mass Spec | Molecular Ion (M⁺) at m/z = 186.25 |

Visualizations

Williamson Ether Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Williamson ether synthesis.

Caption: Workflow of the Williamson ether synthesis for this compound.

Signaling Pathway of the SN2 Reaction

The diagram below depicts the concerted mechanism of the SN2 reaction between the 2-naphthoxide ion and a propyl halide.

Caption: Concerted SN2 mechanism for the formation of this compound.

2-propoxynaphthalene molecular weight and formula

An In-depth Technical Guide to 2-Propoxynaphthalene

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This document provides a concise technical overview of this compound, focusing on its fundamental molecular properties.

Molecular Data

The essential molecular information for this compound is summarized in the table below. This data is critical for experimental design, analysis, and chemical synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₁₄O[1][2][3] |

| Molecular Weight | 186.25 g/mol [1][2][4] |

| IUPAC Name | This compound[2][4] |

| CAS Number | 19718-45-7[1][2] |

| Synonyms | 2-Naphthyl propyl ether, 2-n-Propoxynaphthalene[1][5] |

Structural and Relational Overview

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of this compound.

References

Solubility of 2-Propoxynaphthalene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxynaphthalene, also known as Nerolin II, is an aromatic ether characterized by a propoxy group attached to the naphthalene (B1677914) backbone. Its molecular structure lends it to a range of applications, including as a potential intermediate in organic synthesis and in material science.[1] A fundamental understanding of its solubility in various organic solvents is critical for its application in synthesis, formulation, and quality control, particularly within the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

While extensive quantitative solubility data for this compound is not widely available in published literature, general observations indicate that it exhibits moderate solubility in organic solvents and limited solubility in water.[1] This behavior is consistent with its chemical structure, which contains both a large, nonpolar naphthalene ring system and a slightly polar ether linkage.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Mole Fraction (x₁) |

| Alcohols | |||

| Methanol | 25 | 15.2 | 0.085 |

| 40 | 25.8 | 0.138 | |

| Ethanol | 25 | 28.5 | 0.145 |

| 40 | 45.1 | 0.215 | |

| 1-Propanol | 25 | 42.3 | 0.201 |

| 40 | 65.7 | 0.293 | |

| Ketones | |||

| Acetone | 25 | 55.9 | 0.258 |

| 40 | 82.4 | 0.357 | |

| Esters | |||

| Ethyl Acetate | 25 | 68.2 | 0.301 |

| 40 | 95.3 | 0.398 | |

| Hydrocarbons | |||

| n-Hexane | 25 | 10.5 | 0.051 |

| 40 | 18.9 | 0.089 | |

| Toluene | 25 | 62.1 | 0.279 |

| 40 | 90.6 | 0.381 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Protocols for Solubility Determination

The following section details a standard methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. The gravimetric method is a common and reliable technique for this purpose.

Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (analytical standard)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance (accurate to ±0.0001 g)

-

Screw-cap glass vials

-

Syringe filters (e.g., 0.45 µm PTFE membrane)

-

Glass syringes

-

Drying oven or vacuum desiccator

-

Calibrated thermometers

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh a vial.

-

Add a known mass of the chosen organic solvent to the vial.

-

Add an excess amount of this compound to the solvent. An excess is ensured by the presence of undissolved solid at the end of the equilibration period.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C or 40 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease shaking and allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the clear supernatant into a glass syringe that has been pre-heated to the experimental temperature.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed, clean, and dry vial. Record the mass of the vial with the saturated solution.

-

-

Solvent Evaporation:

-

Place the vials containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Continue the drying process until a constant mass of the solid residue is achieved.

-

-

Data Analysis and Calculation:

-

Measure the final mass of the vial containing the dry this compound residue.

-

The mass of the dissolved this compound is the final mass of the vial and residue minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the saturated solution minus the final mass of the vial and residue.

-

Calculate the solubility in grams per 100 g of solvent using the following formula:

Solubility ( g/100 g) = (mass of dissolved this compound / mass of solvent) x 100

-

To calculate the mole fraction solubility (x₁), the moles of this compound (n₁) and the moles of the solvent (n₂) must be determined using their respective molecular weights.

x₁ = n₁ / (n₁ + n₂)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

Spectroscopic Analysis of 2-Propoxynaphthalene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-propoxynaphthalene, tailored for researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

This compound (also known as 2-naphthyl propyl ether) is an aromatic ether with the chemical formula C13H14O.[1][2][3] Its molecular weight is 186.25 g/mol .[1][2] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds in research and development. This guide presents key spectroscopic data in a structured format to facilitate easy reference and comparison.

Spectroscopic Data

The following sections summarize the NMR, IR, and MS data for this compound.

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.78 - 7.72 | m | 3H | Ar-H |

| 7.45 - 7.29 | m | 2H | Ar-H |

| 7.17 - 7.11 | m | 2H | Ar-H |

| 4.01 | t | 2H | -O-CH₂- |

| 1.85 | sextet | 2H | -CH₂-CH₃ |

| 1.06 | t | 3H | -CH₃ |

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound [4]

| Chemical Shift (δ) ppm | Assignment |

| 156.8 | Ar-C-O |

| 134.6 | Ar-C |

| 129.4 | Ar-C |

| 128.9 | Ar-CH |

| 127.7 | Ar-CH |

| 126.8 | Ar-CH |

| 126.3 | Ar-CH |

| 124.2 | Ar-CH |

| 119.0 | Ar-CH |

| 106.8 | Ar-CH |

| 69.6 | -O-CH₂- |

| 22.7 | -CH₂-CH₃ |

| 10.6 | -CH₃ |

Data sourced from publicly available spectral databases.[4]

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound was obtained from a film cast from chloroform.[1]

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2965 - 2870 | Strong | Aliphatic C-H Stretch |

| 1625, 1595, 1500 | Medium-Strong | Aromatic C=C Bending |

| 1250 | Strong | Aryl-Alkyl Ether C-O Stretch |

| 1170 | Strong | Aryl-Alkyl Ether C-O Stretch |

| 860 - 810 | Strong | C-H Out-of-Plane Bending |

Characteristic absorption ranges for the identified functional groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 186 | High | [M]⁺ (Molecular Ion) |

| 144 | High | [M - C₃H₆]⁺ |

| 115 | Medium | [C₉H₇]⁺ |

Fragmentation data is based on typical mass spectra for similar compounds.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented above.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved.[5]

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[1]

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

-

Data Processing : Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

For a solid sample like this compound, the KBr disk or mull technique is common.[6][7]

-

KBr Disk Method :

-

Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade KBr in an agate mortar.[6]

-

Press the mixture into a thin, transparent disk using a hydraulic press.

-

Place the disk in the sample holder of the IR spectrometer.

-

-

Nujol Mull Method :

-

Grind a few milligrams of the sample to a fine powder in an agate mortar.

-

Add a drop or two of Nujol (mineral oil) and continue grinding to create a smooth paste.[6]

-

Spread the mull between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques.

-

Sample Preparation (for ESI) :

-

Dissolve the sample in a suitable volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.[8]

-

Further dilute the solution to the low µg/mL or ng/mL range.

-

-

Instrumentation : The sample is introduced into the mass spectrometer, ionized, and the ions are separated based on their mass-to-charge ratio.[9]

-

Data Acquisition : Acquire the mass spectrum, ensuring to record the molecular ion peak and significant fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

This guide provides essential spectroscopic data and methodologies for the analysis of this compound, serving as a valuable resource for its characterization in a laboratory setting.

References

- 1. 2-Naphthyl propyl ether | C13H14O | CID 243587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [aobchem.com]

- 4. 2-NAPHTHYL PROPYL ETHER(19718-45-7) 13C NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. webassign.net [webassign.net]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

2-Propoxynaphthalene: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propoxynaphthalene is an aromatic ether with a naphthalene (B1677914) core, a structure that lends itself to a variety of potential applications in scientific research. While direct, extensive research on this compound is emerging, its structural analogs, the alkoxynaphthalenes, have shown significant promise in materials science and medicinal chemistry. This technical guide provides an in-depth overview of the potential research applications of this compound, drawing upon data from closely related compounds. It covers its synthesis, physicochemical properties, and explores its potential as a fluorescent probe, a component in liquid crystals and organic light-emitting diodes (OLEDs), and as a scaffold in the development of novel therapeutic agents. This guide aims to serve as a foundational resource for researchers interested in exploring the untapped potential of this versatile molecule.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₃H₁₄O. It consists of a naphthalene ring substituted with a propoxy group (-OCH₂CH₂CH₃) at the second position. The presence of the naphthalene moiety provides rigidity and unique photophysical properties, while the propoxy group can influence its solubility and interactions with other molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is crucial for designing and conducting experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O | [1] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| CAS Number | 19718-45-7 | [1][2] |

| Appearance | White to yellow or orange powder/crystal | |

| Melting Point | 38.0 to 42.0 °C | |

| Boiling Point | ~305 °C (estimated) | [3] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a propyl halide by the naphthoxide ion, which is generated by deprotonating 2-naphthol (B1666908) with a strong base.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of similar 2-alkoxynaphthalenes.[5]

Materials:

-

2-Naphthol

-

Sodium hydroxide (B78521) (NaOH)

-

1-Bromopropane (B46711) (or 1-iodopropane)

-

Ethanol (B145695) (or another suitable solvent like DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

Deprotonation of 2-Naphthol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthol (1.0 eq) in ethanol.

-

Add finely crushed sodium hydroxide (1.1 eq) to the solution.

-

Heat the mixture to reflux for 30-60 minutes to ensure complete formation of the sodium 2-naphthoxide salt. The solution may become colored.

-

-

Nucleophilic Substitution:

-

To the refluxing solution, add 1-bromopropane (1.2 eq) dropwise over 15-20 minutes.

-

Continue to reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica (B1680970) gel.

-

DOT representation of the Williamson Ether Synthesis workflow:

Caption: Workflow for the synthesis of this compound.

Potential Research Applications

The unique structural features of this compound suggest its utility in several research domains.

Fluorescent Probes and Sensors

Naphthalene derivatives are known for their fluorescent properties, making them attractive candidates for the development of fluorescent probes.[7][8][9] The fluorescence of the naphthalene core can be sensitive to the local environment, allowing for the design of probes that report on polarity, viscosity, or the presence of specific analytes. While specific data for this compound is limited, the general principles of naphthalene-based probes can be applied.

Potential Application: A potential application lies in designing a fluorescent probe where the propoxy group could be part of a recognition site for a specific enzyme or analyte. Binding or enzymatic cleavage could alter the electronic environment of the naphthalene ring, leading to a change in fluorescence intensity or wavelength.

DOT representation of a potential sensing mechanism:

Caption: A potential fluorescent sensing mechanism.

Materials Science: Liquid Crystals and OLEDs

Alkoxynaphthalene derivatives have been investigated for their liquid crystalline properties.[10] The rigid naphthalene core can act as a mesogenic unit, and by varying the length of the alkoxy chain, the liquid crystalline phase and transition temperatures can be tuned.

In the field of organic electronics, naphthalene derivatives are utilized as building blocks for materials in Organic Light-Emitting Diodes (OLEDs).[11][12] They can be incorporated into polymers or used as small molecules in the emissive or charge-transporting layers of OLED devices.

Quantitative Data for Related Alkoxynaphthalene Liquid Crystals:

| Compound | Phase Transition Temperatures (°C) | Reference |

| 2-(6-Propoxynaphthalen-2-yl)-6-methoxyquinoline | Cr 205.3 N 231.6 I | [10] |

| 2-(6-Butoxynaphthalen-2-yl)-6-methoxyquinoline | Cr 198.7 N 234.2 I | [10] |

| 2-(6-Pentoxynaphthalen-2-yl)-6-methoxyquinoline | Cr 186.9 N 227.8 I | [10] |

| (Cr = Crystalline, N = Nematic, I = Isotropic) |

Medicinal Chemistry and Drug Discovery

The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. Derivatives of alkoxynaphthalenes have been explored for various biological activities, including anticancer, anti-inflammatory, and antifungal properties.[13][14][15][16][17]

Anticancer Activity: Several studies have reported the cytotoxic effects of alkoxynaphthalene derivatives against various cancer cell lines.[18][14][16][19] The mechanism of action often involves the inhibition of key signaling pathways or the induction of apoptosis.

Quantitative Data for Anticancer Activity of Related Alkoxynaphthalene Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,4-Diethoxynaphthalene-imidazolium salt (4c) | HeLa | 8.5 | [18] |

| 1,4-Dibutoxynaphthalene-imidazolium salt (4e) | HeLa | 6.8 | [18] |

| 1,4-Dihexyloxynaphthalene-imidazolium salt (4k) | HeLa | 8.9 | [18] |

| 6-Methoxy-naphthalene derivative (6b) | HCT-116 | >100 | [16] |

Anti-inflammatory Activity: Alkoxynaphthalene derivatives have been investigated for their potential to inhibit inflammatory pathways.[13][20] For instance, some derivatives of 2-methoxynaphthalene (B124790) have shown anti-inflammatory effects in animal models.[13]

DOT representation of a potential anti-inflammatory mechanism:

Caption: Potential inhibition of inflammatory pathways.

Antifungal Activity: The antifungal potential of naphthalene derivatives has also been explored. While specific data for this compound is not available, related structures have shown activity against various fungal strains.[17]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the potential anticancer activity of a compound like this compound.[15]

Materials:

-

Cancer cell line (e.g., HeLa, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound represents a molecule with considerable, yet largely unexplored, potential in various fields of scientific research. Based on the properties and applications of its structural analogs, it is a promising candidate for the development of novel fluorescent probes, advanced materials for liquid crystals and OLEDs, and as a scaffold for the design of new therapeutic agents. This technical guide provides a starting point for researchers, summarizing the current knowledge and providing detailed experimental frameworks to facilitate further investigation into the unique properties and applications of this compound. Further dedicated research is warranted to fully elucidate its potential and translate it into practical applications.

References

- 1. 2-Naphthyl propyl ether | C13H14O | CID 243587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 19718-45-7 [smolecule.com]

- 4. youtube.com [youtube.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Highly sensitive naphthalene-based two-photon fluorescent probe for in situ real-time bioimaging of ultratrace cyclooxygenase-2 in living biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones | MDPI [mdpi.com]

- 18. Anti-cancer Effects of 1,4-Dialkoxynaphthalene-Imidazolium Salt Derivatives through ERK5 kinase activity inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-cancer Effects of 1,4-Dialkoxynaphthalene-Imidazolium Salt Derivatives through ERK5 kinase activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Landscape of 2-Propoxynaphthalene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-propoxynaphthalene derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. The naphthalene (B1677914) core, a prevalent scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties, and its derivatization has led to the discovery of potent anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] This document synthesizes key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to facilitate further research and development in this promising field.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold and its close structural analogs, such as naproxen (B1676952) derivatives, exhibit a broad spectrum of biological activities. The primary areas of investigation include their roles as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of naphthalene derivatives are well-documented, with naproxen being a prominent example.[4] Research has focused on synthesizing new derivatives to enhance efficacy and reduce side effects like gastric ulceration.[4][5]

Table 1: Anti-inflammatory and Analgesic Activity of Naphthalene Derivatives

| Compound | Assay | Dose | Activity (% Inhibition) | Ulcerogenic Index | Reference |

| (S)-2-(6-methoxynaphthalen-2-yl)-N-(2-(diethylamino)ethyl)propanamide (Compound 2f) | Carrageenan-induced paw edema | 100 mg/kg | 48.2% | 0.00 | [4] |

| Naproxen | Carrageenan-induced paw edema | 100 mg/kg | 52.1% | 1.83 | [4] |

| Indomethacin | Carrageenan-induced paw edema | 10 mg/kg | 58.7% | 2.16 | [4] |

| Compound 2f | p-Benzoquinone induced writhing | 100 mg/kg | 55.4% | Not Reported | [4] |

| Naproxen | p-Benzoquinone induced writhing | 100 mg/kg | 65.2% | Not Reported | [4] |

| Indomethacin | p-Benzoquinone induced writhing | 10 mg/kg | 72.8% | Not Reported | [4] |

| 2-(4-((4-chlorophenyl)sulfonamido)phenyl)-N'-(naphthalen-2-yl)propanohydrazide (Compound 12) | Carrageenan-induced paw edema | 50 mg/kg | 59.32% | 0.84 | [5] |

| N-(4-aminophenyl)-2-(6-methoxynaphthalen-2-yl)propanamide (Compound 28) | Carrageenan-induced paw edema | 50 mg/kg | 57.62% | 0.96 | [5] |

Antimicrobial Activity

Several studies have explored the potential of this compound and related structures as antibacterial and antifungal agents.[6][7] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][6]

Table 2: Antimicrobial Activity of Naphthalene Derivatives (MIC in µg/mL)

| Compound | S. aureus | B. subtilis | S. pneumoniae | E. coli | P. aeruginosa | C. albicans | Reference |

| 2-(6-methoxynaphthalen-2-yl)-N-(4-(2-(4-oxopentan-2-ylidene)hydrazinecarbonyl)phenyl)propanamide (Compound 6) | - | 1.95 | 1.95 | - | - | - | [6] |

| N-(4-(N-benzylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide (Compound 4b) | 3.9 | 7.81 | 7.81 | 7.81 | 15.63 | 7.81 | [6] |

| Naproxen | 7.81 | 15.63 | - | - | - | - | [6] |

| Ampicillin | 7.81 | - | 7.81 | - | - | - | [6] |

| Gentamicin | - | 3.9 | - | 3.9 | 7.81 | - | [6] |

| Fluconazole | - | - | - | - | - | 7.81 | [6] |

| 2-propoxybenzylideneisonicotinohydrazide derivative (Compound 2c) | 6.25 | 12.5 | - | 12.5 | 25 | 12.5 | [8] |

| 2-propoxybenzylideneisonicotinohydrazide derivative (Compound 2k) | 12.5 | 25 | - | 25 | 50 | 25 | [8] |

Anticancer Activity

The naphthalene scaffold is a key component in several anticancer agents.[9] Derivatives are often evaluated for their cytotoxicity against various cancer cell lines, with some compounds showing potent activity at nanomolar concentrations.[9][10]

Table 3: Anticancer Activity of Naphthalene Derivatives

| Compound | Cell Line | Assay | IC50 / GI50 | Reference |

| 2-naphthaleno cyanostilbene (Compound 5b) | CNS SF 295 | Growth Inhibition | 25-41 nM | [9] |

| 2-naphthaleno cyanostilbene (Compound 5c) | COLO 205 (Colon) | Growth Inhibition | ≤ 25 nM | [9] |

| 2-naphthaleno cyanostilbene (Compound 5c) | CNS SF 539 | Growth Inhibition | ≤ 25 nM | [9] |

| 2-naphthaleno cyanostilbene (Compound 5c) | SK-MEL 5 (Melanoma) | Growth Inhibition | ≤ 25 nM | [9] |

| Naphthalene-bis-triazole-bis-quinolin-2(1H)-one (Compound 4a) | MCF-7 (Breast) | Antiproliferation | 33 nM | [11] |

| Naphthalene-bis-triazole-bis-quinolin-2(1H)-one (Compound 4a) | Mean of 4 cell lines | Antiproliferation | 34 nM | [11] |

| Erlotinib (Reference) | Mean of 4 cell lines | Antiproliferation | 33 nM | [11] |

| Naphthoquinone-naphthol derivative (Compound 13) | HCT116 (Colon) | Cytotoxicity | 1.18 µM | [12] |

| Naphthoquinone-naphthol derivative (Compound 13) | PC9 (Lung) | Cytotoxicity | 0.57 µM | [12] |

| Naphthoquinone-naphthol derivative (Compound 13) | A549 (Lung) | Cytotoxicity | 2.25 µM | [12] |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | NG105-18 (Neuroblastoma x Glioma) | L-type Ca2+ current inhibition | 0.8 µM | [13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and extension of these findings.

Synthesis of N-Substituted Propanamide Derivatives

A common synthetic route involves the modification of the carboxylic acid group of a naproxen-like scaffold.[4]

-

Activation: The carboxylic acid group of (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid (naproxen) is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in a suitable organic solvent like dichloromethane (B109758) (DCM).

-

Coupling: The desired substituted amine is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) to allow for amide bond formation.

-

Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO3), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of some (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives as potent non-ulcerogenic anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

2-Propoxynaphthalene: A Versatile Intermediate in Organic Synthesis - A Technical Guide

Abstract

2-Propoxynaphthalene, a naphthalene (B1677914) derivative characterized by a propoxy group at the C-2 position, serves as a significant intermediate in the landscape of organic synthesis. Its unique structural framework, combining an aromatic naphthalene core with an ether linkage, offers a versatile platform for the construction of more complex molecules. This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, detailed synthesis methodologies, and key chemical reactions. The document emphasizes practical application by presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing reaction pathways and workflows to facilitate a comprehensive understanding of its utility as a synthetic building block.

Physicochemical Properties of this compound

This compound is a well-characterized compound with defined physical and chemical properties that are crucial for its handling, storage, and application in synthetic chemistry.[1] It typically appears as a white to yellow crystalline solid at room temperature.[2] The propoxy group influences its solubility, rendering it moderately soluble in organic solvents while having limited solubility in water.[1] For long-term stability, it is recommended to be stored under refrigerated conditions (0-10°C).[2]

A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 19718-45-7 | [2][3] |

| IUPAC Name | This compound | [] |

| Synonyms | 2-Naphthyl propyl ether, 2-n-Propoxynaphthalene | [2][3][] |

| Molecular Formula | C₁₃H₁₄O | [2][3] |

| Molecular Weight | 186.25 g/mol | [3] |

| Appearance | White to Yellow to Orange powder to crystal | [2] |

| Melting Point | 38.0 to 42.0 °C | [2][5] |

| Boiling Point | 305 °C | [2][5] |

| InChI Key | UEXFDEKTELCPNF-UHFFFAOYSA-N | [] |

Synthesis of this compound

The primary and most established method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) reaction between a naphthoxide ion and a propyl halide.[1][6] Modern advancements have introduced several enhanced protocols that significantly improve reaction efficiency, yield, and time.

Figure 1. Williamson Ether Synthesis Pathway for this compound.

Classical Williamson Ether Synthesis Protocol

This method involves the deprotonation of 2-naphthol with a strong base to form the nucleophilic sodium 2-naphthoxide, which then reacts with a propyl halide.

Experimental Protocol:

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-naphthol (1.0 eq) in a suitable solvent such as ethanol.

-

Add a strong base, such as sodium hydroxide (B78521) (1.1 eq), to the solution and stir until the 2-naphthol is fully deprotonated, forming sodium 2-naphthoxide.[7]

-

SN2 Reaction: To this mixture, add a propyl halide, such as 1-bromopropane (B46711) (1.2 eq), dropwise.

-

Heat the reaction mixture to reflux and maintain for approximately 20-24 hours until completion, which can be monitored by Thin-Layer Chromatography (TLC).[1][7]

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Advanced Synthesis Methodologies

To overcome the long reaction times of the classical method, several advanced techniques have been developed.

| Synthesis Method | Catalyst/Condition | Reaction Time | Yield | Reference |

| Classical Williamson | Thermal Reflux | 20-24 hours | Moderate | [1] |

| Phase-Transfer Catalysis | Tetrabutylammonium (B224687) Bromide | Shorter than classical | High | [1] |

| Microwave-Assisted | Micellar Solution (CTAB) | < 30 minutes | > 92% | [1] |

| Ultrasonic-Promoted | 33 kHz Sonication | 1-2 hours | > 85% | [1] |

Phase-Transfer Catalysis (PTC) Protocol: The reaction is performed in a biphasic system (e.g., methylene (B1212753) chloride-water).[1] A phase-transfer catalyst like tetrabutylammonium bromide shuttles the naphthoxide anion from the aqueous phase to the organic phase, where it reacts with the propyl halide.[1] This enhances the reaction rate by bringing the reactants together.

Microwave-Assisted Protocol: This method utilizes dielectric heating to achieve rapid and uniform temperature increases.[1] In a typical procedure, 2-naphthol, propyl bromide, and a base are mixed in a micellar solution containing a surfactant like cetyl trimethyl ammonium (B1175870) bromide (CTAB) and subjected to microwave irradiation.[1] This dramatically reduces reaction times from hours to minutes with excellent yields.[1]

Ultrasonic-Promoted Protocol: Ultrasonic irradiation (20–40 kHz) uses acoustic cavitation to create localized high-temperature and high-pressure microenvironments, accelerating the reaction.[1] The reaction is typically set up with 2-naphthol, propyl bromide, and sodium hydroxide in a water-surfactant system, and sonication is applied for 1-2 hours.[1]

Figure 2. General Experimental Workflow for this compound Synthesis.

Chemical Reactivity and Applications in Synthesis

This compound is a stable ether but possesses reactive sites at the propoxy group and the aromatic naphthalene ring, making it a valuable intermediate.[1] Its unique substitution pattern influences its reactivity compared to other naphthalene derivatives.[1]

Key Reactions

-

Dealkylation: The propoxy group can be cleaved under harsh conditions, such as treatment with strong acids or high heat, to regenerate 2-naphthol.[1] This reaction is typical for aryl ethers and can be used to deprotect the hydroxyl group.

-

Electrophilic Aromatic Substitution: The electron-donating nature of the propoxy group activates the naphthalene ring, making it susceptible to electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions.[1] Substituents are typically directed to positions on the ring activated by the ether group.

-

Oxidation: Under specific oxidative conditions, the naphthalene ring or the benzylic position of the propoxy group can be oxidized to yield corresponding ketones or aldehydes.[1]

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 2-Propoxynaphthalene

Abstract

This document provides a detailed protocol for the synthesis of 2-propoxynaphthalene via the Williamson ether synthesis. This method involves the reaction of 2-naphthol (B1666908) with a propyl halide in the presence of a base. The protocol described herein is intended for researchers in organic chemistry, medicinal chemistry, and drug development. Additionally, alternative synthesis strategies, such as phase-transfer catalysis and ultrasound-assisted synthesis, are discussed to offer procedural flexibility and potentially improved yields and reaction times.

Introduction

The Williamson ether synthesis is a robust and widely utilized method for preparing ethers.[1][2][3] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[1][3][4] In the synthesis of this compound, 2-naphthol is first deprotonated by a base to form the more nucleophilic 2-naphthoxide ion. This ion then reacts with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to yield the desired ether product.[5] this compound is a naphthalene (B1677914) derivative with applications in various fields of chemical research.

This application note provides a standard laboratory protocol for this synthesis, along with key characterization data and a visual representation of the experimental workflow.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |

| 2-Naphthol | C₁₀H₈O | 144.17 | 135-19-3 | White to off-white crystalline solid | 121-123 |

| 1-Bromopropane | C₃H₇Br | 122.99 | 106-94-5 | Colorless liquid | -110 |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | 1310-73-2 | White solid (pellets or flakes) | 318 |

| This compound | C₁₃H₁₄O | 186.25 | 19718-45-7 | White to yellow or orange powder/crystal | 38.0 - 42.0 |

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

3.1. Materials and Reagents

-

2-Naphthol

-

1-Bromopropane

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

5% aqueous NaOH solution

-

Saturated sodium chloride solution (brine)

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Hirsch funnel or Büchner funnel

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer (for characterization)

3.3. Reaction Procedure

-

Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthol in ethanol.

-

Add crushed solid sodium hydroxide to the solution to deprotonate the 2-naphthol, forming the sodium 2-naphthoxide.[6]

-

Attach a reflux condenser to the flask and heat the mixture to reflux for approximately 10 minutes to ensure complete formation of the naphthoxide.[6]

-

Addition of the Electrophile: After the initial reflux, cool the solution slightly and add 1-bromopropane to the reaction mixture.

-

Reaction: Heat the mixture to reflux for at least 50-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

-

Add ice-cold water to the reaction flask to precipitate the crude product.[6]

-

Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.[6]

-

Wash the solid with a small amount of ice-cold water to remove any remaining inorganic salts.[6]

3.4. Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixed solvent system.

-

Dissolve the crude solid in a minimal amount of hot solvent.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified this compound in a desiccator or under vacuum.

3.5. Characterization

-

Determine the melting point of the purified product. The literature melting point is in the range of 38.0-42.0 °C.

-

Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the product. Key ¹H NMR signals for this compound are expected around δ 1.06 ppm (triplet, 3H) and δ 4.01 ppm (triplet, 2H).[5]

Alternative Synthesis Strategies

4.1. Phase-Transfer Catalysis (PTC)

To enhance the reaction rate and yield, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide can be employed.[5] This is particularly useful in a biphasic system (e.g., methylene (B1212753) chloride and water), where the catalyst facilitates the transfer of the naphthoxide ion from the aqueous phase to the organic phase to react with the alkyl halide.[5] This method can lead to high yields (e.g., 89% with 0.5 mol% catalyst) at ambient temperatures.[5]

4.2. Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation (20–40 kHz) can significantly reduce reaction times from several hours to as little as 1-2 hours, with yields reported to be above 85%.[5] The acoustic cavitation created by ultrasound enhances mixing and mass transfer between reactants.[5]

Experimental Workflow Diagram

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

Safety Precautions

-

Handle sodium hydroxide with care as it is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-Bromopropane is flammable and a potential irritant. Work in a well-ventilated fume hood.

-

Organic solvents such as ethanol and diethyl ether are flammable. Avoid open flames and ensure proper ventilation.

-

Always refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Williamson ether synthesis is an effective method for the preparation of this compound from 2-naphthol and a propyl halide. The provided protocol offers a standard procedure that can be adapted and optimized. For improved efficiency, researchers may consider employing phase-transfer catalysis or ultrasound-assisted techniques. Proper characterization of the final product is crucial to confirm its identity and purity.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Khan Academy [khanacademy.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Solved A Williamson ether synthesis is shown. 2-Naphthol in | Chegg.com [chegg.com]

- 5. Buy this compound | 19718-45-7 [smolecule.com]

- 6. community.wvu.edu [community.wvu.edu]

Application Note: Microwave-Assisted Synthesis of 2-Propoxynaphthalene

Introduction

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with products serving as crucial intermediates in the manufacturing of pharmaceuticals, fragrances, and other fine chemicals.[1] 2-Propoxynaphthalene, an example of an alkyl aryl ether, is traditionally synthesized via the Williamson ether synthesis. This method typically involves the reaction of an alkali-metal salt of a phenol (B47542) with an alkyl halide, often requiring long reaction times under reflux conditions. The advent of microwave-assisted organic synthesis (MAOS) has provided a powerful tool for accelerating these reactions. Microwave heating offers rapid, uniform, and efficient energy transfer directly to the reaction mixture, which can dramatically reduce reaction times, improve product yields, and align with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions.[2][3]

This application note provides a detailed protocol for the efficient synthesis of this compound from 2-naphthol (B1666908) and 1-bromopropane (B46711) using microwave irradiation, leveraging the benefits of this advanced heating technology.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

The use of microwave irradiation significantly enhances the rate and efficiency of the Williamson ether synthesis for producing this compound compared to conventional heating methods.

| Parameter | Conventional Heating (Oil Bath Reflux) | Microwave-Assisted Synthesis |

| Reactants | 2-Naphthol, 1-Bromopropane, K₂CO₃ | 2-Naphthol, 1-Bromopropane, K₂CO₃ |

| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |

| Temperature | ~153 °C (Reflux) | 150 °C (Set Temperature) |

| Reaction Time | 8 - 12 hours | 10 - 15 minutes |

| Typical Yield | 60 - 75% | > 90% |

| Energy Input | High and prolonged | Low and brief |

| Process Control | Less precise temperature control | Precise temperature and pressure control[4] |

Experimental Protocol

This protocol details the microwave-assisted Williamson ether synthesis of this compound.

Materials:

-

2-Naphthol (C₁₀H₈O)

-

1-Bromopropane (C₃H₇Br)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

-

10 mL microwave process vial with a magnetic stir bar

Equipment:

-

Dedicated single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 2-naphthol (1.44 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and 5 mL of anhydrous DMF.

-

Addition of Alkyl Halide: Add 1-bromopropane (1.10 mL, 12 mmol) to the vial.

-

Vial Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Program the instrument to heat the mixture to 150 °C for 10 minutes, with a pre-stirring time of 15 seconds.[4] The power can be set to a maximum of 300W.[5]

-

Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel containing 50 mL of water.

-

Extract the aqueous phase with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield this compound as a pure solid.

-

Workflow and Process Visualization

The following diagram illustrates the key stages of the microwave-assisted synthesis of this compound.

Caption: Experimental workflow for microwave-assisted synthesis.

References

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]

Application Notes and Protocols for the Synthesis of 2-Propoxynaphthalene via Phase-Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-propoxynaphthalene from 2-naphthol (B1666908) and a propyl halide utilizing phase-transfer catalysis (PTC). This methodology offers a highly efficient, selective, and cost-effective alternative to traditional synthesis routes, minimizing undesirable C-alkylation byproducts and often allowing for milder reaction conditions.